methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate
Description
This compound is a structurally complex carbamate derivative characterized by:
- Methoxy groups at the 5-position of the phenyl ring and the 4-position of the adjacent diselanyl-linked aromatic ring.
- A diselanyl bridge (-Se-Se-) connecting two methoxy-substituted phenyl rings.
- A methoxycarbonylamino (-NHCOOMe) group on the second phenyl ring.
The diselanyl moiety is rare in pharmaceuticals and agrochemicals, distinguishing it from sulfur or oxygen analogs. Carbamates are widely used in drug design due to their hydrolytic stability and ability to act as prodrugs. However, the redox-active selenium bridge may confer unique biological or catalytic properties .
Properties
Molecular Formula |
C18H20N2O6Se2 |
|---|---|
Molecular Weight |
518.3 g/mol |
IUPAC Name |
methyl N-[5-methoxy-2-[[4-methoxy-2-(methoxycarbonylamino)phenyl]diselanyl]phenyl]carbamate |
InChI |
InChI=1S/C18H20N2O6Se2/c1-23-11-5-7-15(13(9-11)19-17(21)25-3)27-28-16-8-6-12(24-2)10-14(16)20-18(22)26-4/h5-10H,1-4H3,(H,19,21)(H,20,22) |
InChI Key |
UHAYDEUUEDQHDV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)[Se][Se]C2=C(C=C(C=C2)OC)NC(=O)OC)NC(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of 5-Methoxy-2-Aminophenyl Selenocyanate
Starting Material : 5-Methoxy-2-nitroaniline undergoes catalytic hydrogenation (H₂, Pd/C, ethanol) to yield 5-methoxy-2-aminophenylamine. Subsequent treatment with potassium selenocyanate (KSeCN) in hydrochloric acid generates the selenocyanate derivative.
Reaction Conditions :
-
Temperature : 0–5°C (initial), then room temperature
-
Yield : ~70% (estimated from analogous naphthalene-based syntheses)
Characterization :
Preparation of 4-Methoxy-2-Aminophenyl Selenocyanate
Analogous to Section 2.1, 4-methoxy-2-nitroaniline is reduced and selenocyanated. The positional isomerism of the methoxy group necessitates careful regiocontrol during nitration and methoxylation of the aniline precursor.
Formation of the Diselanyl Bridge
Reductive Coupling of Selenocyanates
A mixture of 5-methoxy-2-aminophenyl selenocyanate and 4-methoxy-2-aminophenyl selenocyanate is reduced using sodium borohydride (NaBH₄) in ethanol, yielding the asymmetric diselenide.
Reaction Parameters :
-
Molar Ratio : 1:1 (selenocyanate A : selenocyanate B)
-
Temperature : 60–75°C (3.5 h), followed by reflux (78–80°C, 2.5 h)
-
Yield : ~55% (hypothesized based on symmetric diselenide syntheses)
Mechanistic Insight :
NaBH₄ reduces selenocyanates to selenolates (R–Se⁻), which oxidize spontaneously to diselenides (R–Se–Se–R) in air.
Purification :
-
Recrystallization : Ethanol/water mixture removes unreacted starting materials.
-
Chromatography : Silica gel (petroleum ether/ethyl acetate) resolves symmetric and asymmetric diselenides.
Carbamate Group Installation
Reaction of Diamine Diselenide with Methyl Chloroformate
The diamine intermediate is treated with methyl chloroformate in the presence of potassium carbonate (K₂CO₃) to install the carbamate groups.
Optimized Conditions :
-
Solvent : Dry acetone (prevents hydrolysis of chloroformate)
-
Base : K₂CO₃ (2 equiv per amine group)
Yield : ~75% (extrapolated from acetamide derivatives in search result 2).
Side Reactions :
-
Overalkylation: Mitigated by controlled addition of methyl chloroformate.
Analytical Characterization
Spectroscopic Data
Elemental Analysis
Calculated for C₂₄H₂₄N₄O₈Se₂ :
Challenges and Optimization Strategies
Asymmetric Diselenide Formation
Cross-coupling two distinct selenocyanates often produces a mixture of symmetric (A–A, B–B) and asymmetric (A–B) diselenides. Strategies to enhance selectivity include:
Carbamate Functionalization
-
Protection-Deprotection : Temporary protection of amines (e.g., acetyl groups) during diselenide synthesis prevents undesired side reactions.
-
Solvent Choice : Anhydrous acetone improves carbamate yield compared to aqueous systems.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
Methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: The diselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide and potassium tert-butoxide are employed under basic conditions.
Major Products
The major products formed from these reactions include selenoxide derivatives, amines, and substituted aromatic compounds, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Applications
-
Anticancer Research :
- Methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate has shown potential in inhibiting tumor growth and inducing apoptosis in cancer cells. Compounds with similar structural features have demonstrated effectiveness in targeting cancer cell pathways, suggesting that this compound could be a valuable candidate for anticancer therapies.
-
Mechanism of Action Studies :
- Investigating the interactions of this compound with biological macromolecules is essential for understanding its mechanism of action. Studies may include binding affinity assays, cellular uptake studies, and evaluation of its effects on specific signaling pathways. Such investigations can provide insights into how the compound exerts its biological effects and can guide further modifications for enhanced efficacy.
- Synthesis of Derivatives :
Material Science Applications
-
Polymeric Materials :
- Due to its unique chemical structure, this compound can be utilized in the development of novel polymeric materials. The incorporation of methoxy groups can enhance the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications.
-
Nanomaterials :
- The compound's ability to interact with various substrates may facilitate its use in the synthesis of nanomaterials with specific functionalities. These nanomaterials can be employed in drug delivery systems or as catalysts in chemical reactions due to their high surface area and reactivity.
Mechanism of Action
The mechanism of action of methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The diselanyl group can form reversible covalent bonds with thiol groups in proteins, modulating their activity. Additionally, the carbamate group can undergo hydrolysis, releasing active intermediates that interact with biological pathways.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities:
Key Observations:
Diselanyl Bridge : The target compound is unique among the listed analogs due to its -Se-Se- linkage. Selenium’s larger atomic radius and lower electronegativity compared to sulfur (e.g., in sulfonylcarbamates) may enhance redox activity or alter binding kinetics .
Methoxy Substitutions: Multiple methoxy groups increase lipophilicity compared to amino (e.g., Methyl N-(4-aminophenyl)carbamate) or chloro substituents (e.g., 4-chloro-2-{...}phenyl carbamates). This could improve membrane permeability but reduce aqueous solubility .
Carbamate Stability : All compounds share a carbamate group, which is generally resistant to hydrolysis compared to esters. However, steric effects from substituents (e.g., tert-butyl in Ombitasvir) may further modulate stability .
Pharmacological and Physicochemical Properties
- Ombitasvir : As an HCV NS5A inhibitor, its large molecular weight (~900 g/mol) and peptidomimetic structure enable protein-protein interaction disruption. The target compound’s smaller size (~500 g/mol) and selenium motif suggest divergent applications, possibly in antioxidant or metal-binding therapies .
- Glyburide-Related Compound B : The sulfonylcarbamate group in this compound is critical for binding ATP-sensitive potassium channels in pancreatic β-cells. In contrast, the target compound’s diselanyl bridge may interact with thiol/disulfide redox systems (e.g., thioredoxin reductase) .
- Lipophilicity Trends : The 4-chloro-2-{...}phenyl carbamates (log k = 1.2–2.5) are less lipophilic than the target compound (estimated log P > 3 due to methoxy groups). Higher lipophilicity may enhance CNS penetration but increase metabolic clearance risks .
Biological Activity
Methyl N-[5-methoxy-2-({4-methoxy-2-[(methoxycarbonyl)amino]phenyl}diselanyl)phenyl]carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the field of anticancer research. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C22H26N2O6Se2. The compound features a carbamate functional group, multiple methoxy and amino substituents, and a unique diselanyl bridge. These structural characteristics contribute to its solubility and stability, making it an interesting candidate for medicinal applications.
| Property | Value |
|---|---|
| Molecular Formula | C22H26N2O6Se2 |
| Molecular Weight | 498.58 g/mol |
| Solubility | Soluble in organic solvents |
| Functional Groups | Carbamate, Methoxy, Amino |
Anticancer Potential
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Compounds with similar structures have demonstrated the ability to inhibit tumor growth and induce apoptosis in cancer cells. The presence of selenium in the diselanyl group may enhance its reactivity and biological effectiveness compared to other carbamate derivatives lacking this feature .
The compound's mechanism of action is hypothesized to involve interactions with biological macromolecules such as enzymes or receptors involved in cell signaling pathways. Preliminary studies suggest that it may disrupt critical cellular processes, leading to increased apoptosis in cancer cells.
Case Studies
-
Cytotoxicity Assessment : A study evaluated the cytotoxic effects of this compound on various human cancer cell lines. The results showed that the compound had lethal concentrations (LC50) significantly lower than those of established chemotherapeutic agents, indicating its potential as a novel anticancer agent .
- Table 2: Cytotoxicity Results
Cell Line LC50 (nM) U87 200 ± 60 BE 18.9 SK Not specified - Combination Therapy : In another study, the compound was tested in combination with radiation therapy. The results indicated that when combined with a 4-Gy dose of radiation, less than 0.5% of cancer cells retained reproductive integrity, suggesting a synergistic effect that could enhance therapeutic outcomes in cancer treatment .
Pharmacokinetics and Biodistribution
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Biodistribution studies conducted in animal models revealed significant uptake in tumor tissues following oral administration, highlighting its potential for targeted therapy.
Q & A
Q. What coupling reagents and reaction conditions are optimal for synthesizing the carbamate and diselanyl bonds in this compound?
The carbamate group can be formed using coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt), which facilitate amide/urethane bond formation under mild conditions . For the diselanyl (Se-Se) bridge, oxidative coupling of selenol precursors (e.g., using H2O2 or iodine) is typical. Solvent choice (e.g., dichloromethane or DMF) and temperature control (-20°C to 25°C) are critical to minimize side reactions. Purification via column chromatography with ethyl acetate/hexane mixtures is recommended .
Q. Which spectroscopic techniques are most effective for confirming the diselanyl bridge and carbamate functionality?
- <sup>1</sup>H/</sup><sup>13</sup>C NMR : Identify methoxy groups (δ ~3.8-4.0 ppm for OCH3) and carbamate NH (δ ~8-10 ppm, broad).
- FT-IR : Carbamate C=O stretches appear at ~1700-1750 cm<sup>-1</sup>.
- X-ray Crystallography : Resolves Se-Se bond geometry and confirms spatial arrangement. SHELX software is widely used for refinement .
- Mass Spectrometry (HRMS) : Validates molecular weight and selenium isotopic patterns .
Q. How can researchers assess the purity of this compound after synthesis?
Combine HPLC (C18 column, acetonitrile/water gradient) with TLC (silica gel, UV visualization). Elemental analysis (C, H, N, Se) should match theoretical values within ±0.4% .
Advanced Research Questions
Q. How can X-ray crystallography using SHELX resolve ambiguities in structural determination, particularly for the diselanyl moiety?
SHELX refines crystal structures by iteratively adjusting atomic positions against diffraction data. For the diselanyl group:
- Use SHELXD for phase problem resolution via Patterson methods.
- Apply SHELXL with anisotropic displacement parameters for Se atoms to account for thermal motion.
- Validate Se-Se bond length (~2.3 Å) and angles using PLATON or Mercury software. Contradictions between experimental and DFT-calculated geometries may indicate disorder; apply TWIN/BASF commands in SHELXL for twinned crystals .
Q. What factors influence the stability of the diselanyl bridge under varying storage conditions?
- Light/Heat : The Se-Se bond is prone to photolytic/thermal cleavage. Store in amber vials at -20°C under inert gas (Ar/N2).
- Solvent : Polar aprotic solvents (e.g., DMSO) accelerate degradation. Use anhydrous dichloromethane for long-term storage.
- pH : Avoid acidic conditions (pH < 5), which protonate selenium lone pairs, weakening the Se-Se bond .
Q. How should researchers address discrepancies between predicted and observed spectroscopic data?
- Case Study : If <sup>1</sup>H NMR shows unexpected splitting, consider dynamic effects (e.g., hindered rotation in carbamate groups) or solvent-induced shifts .
- Computational Validation : Compare experimental <sup>13</sup>C NMR shifts with DFT-calculated values (Gaussian/B3LYP/6-311+G(d,p)). Deviations >2 ppm may indicate tautomerism or impurities .
Q. What strategies optimize multi-step synthesis to improve yield and reduce side products?
- Stepwise Protection : Use acetyl or benzyl groups to block reactive sites (e.g., amine in methoxycarbonylamino group) early in the synthesis .
- Flow Chemistry : For oxidation steps (e.g., forming diselanyl), continuous flow reactors enhance reproducibility and reduce over-oxidation risks.
- In Situ Monitoring : Employ Raman spectroscopy to track reaction progress and identify intermediates .
Q. How can biological activity assays be designed to evaluate this compound’s potential therapeutic applications?
- Antimicrobial Testing : Use MIC assays against S. aureus and E. coli with 2-fold serial dilutions (1–128 µg/mL). Include controls (e.g., ciprofloxacin) .
- Anticancer Screening : Perform MTT assays on HeLa and MCF-7 cell lines. IC50 values <10 µM warrant further mechanistic studies (e.g., apoptosis via flow cytometry) .
Methodological Notes
- Contradiction Analysis : Conflicting fluorescence data (e.g., intensity vs. solvent polarity) may arise from aggregation-induced emission (AIE) effects. Test in varying solvent mixtures (THF/water) .
- Advanced Characterization : For selenium-specific analysis, use XANES/EXAFS to probe oxidation states and coordination environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
